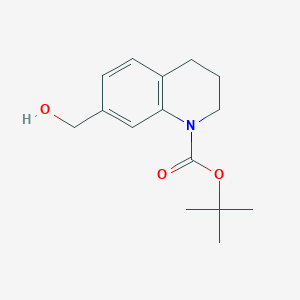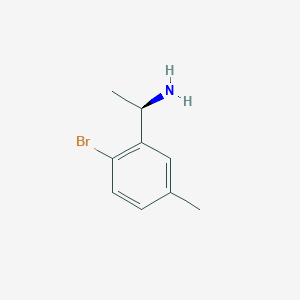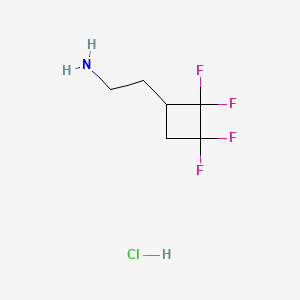
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride is a fluorinated organic compound It is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process includes rigorous quality control measures to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted cyclobutyl compounds .
Scientific Research Applications
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated compound with similar structural features but different functional groups.
2,2,3,3-Tetrafluorobutanediol: A related compound with a different backbone and functional groups.
Uniqueness
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride is unique due to its specific combination of a cyclobutyl ring and ethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H10ClF4N |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-5(8)3-4(1-2-11)6(5,9)10;/h4H,1-3,11H2;1H |
InChI Key |
LJKPRAOHERBPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


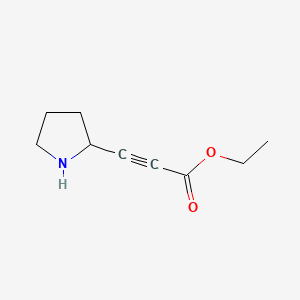



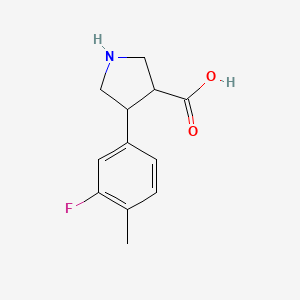
![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
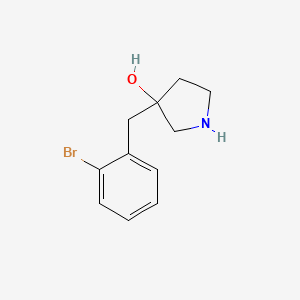
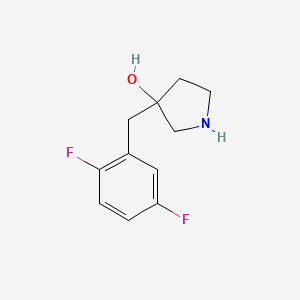


![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
